molecular formula C14H15FN2O4S B12804146 6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine CAS No. 125056-65-7

6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine

Cat. No.: B12804146
CAS No.: 125056-65-7
M. Wt: 326.35 g/mol
InChI Key: QRXISDLQGURSFL-UHFFFAOYSA-N
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Description

6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a thioether linkage, and a thymine base modified with a hydroxyethoxy methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine typically involves multiple steps, starting with the preparation of the fluorophenyl thioether intermediate. This intermediate is then reacted with a thymine derivative under specific conditions to yield the final product. Common reagents used in these reactions include thiophenols, halogenated thymine derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the fluorophenyl ring.

Scientific Research Applications

6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving nucleic acid interactions and modifications.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine involves its interaction with molecular targets, such as enzymes or nucleic acids. The fluorophenyl group and thioether linkage play crucial roles in binding to these targets, while the modified thymine base can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-((4-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
  • 6-((4-Bromophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
  • 6-((4-Methylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine

Uniqueness

Compared to similar compounds, 6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

125056-65-7

Molecular Formula

C14H15FN2O4S

Molecular Weight

326.35 g/mol

IUPAC Name

6-(4-fluorophenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C14H15FN2O4S/c1-9-12(19)16-14(20)17(8-21-7-6-18)13(9)22-11-4-2-10(15)3-5-11/h2-5,18H,6-8H2,1H3,(H,16,19,20)

InChI Key

QRXISDLQGURSFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=C(C=C2)F

Origin of Product

United States

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